1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide
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Description
1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide (1-BPCPM) is an organic compound that has been studied for its potential applications in scientific research due to its unique chemical structure and properties. 1-BPCPM is a member of the sulfonamide family, which is a group of organic compounds that contain the sulfonamide functional group. This compound has been studied for its potential applications in a variety of scientific research fields, such as organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
Anticancer Properties
Bromophenol derivatives like BOS-102, containing 1-(4-Bromophenyl) structures, have demonstrated significant anticancer activities, particularly against lung cancer cells. BOS-102 effectively induces cell cycle arrest and apoptosis in human A549 lung cancer cells through mechanisms involving ROS-mediated PI3K/Akt and the MAPK signaling pathway. This suggests potential for these compounds in the development of anticancer drugs (Guo et al., 2018).
Synthetic Organic Chemistry Applications
Compounds with vinylsulfone and vinylsulfonamide structures, which can be synthesized from bromophenyl-based compounds, are widely utilized in synthetic organic chemistry. These compounds serve as active agents in various reactions, including 1,4-addition and electrocyclization reactions, indicating their importance in the field of synthetic chemistry (Kharkov University Bulletin Chemical Series, 2020).
Enzyme Inhibition
Aromatic sulfonamide inhibitors, incorporating 1-(4-Bromophenyl) structures, have been developed to inhibit carbonic anhydrase (CA) isoenzymes, showing nanomolar half maximal inhibitory concentrations (IC50). These inhibitors demonstrate varying affinities for different isoenzymes, suggesting their potential in therapeutic applications targeting specific enzymes (Supuran et al., 2013).
Catalysis and Synthesis
Bromophenyl-based compounds have shown efficacy as catalysts and intermediates in various chemical reactions. For instance, novel bromophenyl sulfonamide reagents have been synthesized and used as catalysts for the synthesis of heterocyclic compounds through condensation reactions, indicating their role in facilitating and streamlining synthetic pathways (Khazaei et al., 2014).
Molecular Electronic Applications
Simple and accessible aryl bromides, including those with 4-bromophenyl structures, serve as valuable building blocks for molecular wires used in electronic devices. These compounds undergo efficient transformations, suggesting their significance in the field of molecular electronics (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
1-(4-bromophenyl)-N-cyclopentylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-7-5-10(6-8-11)9-17(15,16)14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBHXTSDRWPJGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589923 |
Source
|
Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |
CAS RN |
950256-12-9 |
Source
|
Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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